4-(Oxan-2-yl)-1,3-thiazol-2-amine is a heterocyclic organic compound characterized by the presence of a thiazole ring and an oxan substituent. This compound is classified under the broader category of 2,4-disubstituted thiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structural features of 4-(oxan-2-yl)-1,3-thiazol-2-amine contribute to its potential utility in pharmaceutical formulations and research.
The compound can be identified through various chemical databases such as PubChem and DrugBank. It belongs to the class of organoheterocyclic compounds, specifically categorized as thiazoles. The chemical formula for 4-(oxan-2-yl)-1,3-thiazol-2-amine is , with a molecular weight of approximately 174.24 g/mol .
The synthesis of 4-(oxan-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes:
The structural representation of 4-(oxan-2-yl)-1,3-thiazol-2-amine reveals a thiazole ring fused with an oxan moiety. The compound's InChI key is MEDLOGRZCITXAB-UHFFFAOYSA-N, and its SMILES notation is NC1=NC(=CS1)C(C)C1=CC=C(O)C=C1 .
Key structural features include:
4-(Oxan-2-yl)-1,3-thiazol-2-amine can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The physical properties of 4-(oxan-2-yl)-1,3-thiazol-2-amine include:
Chemical properties include:
4-(Oxan-2-yl)-1,3-thiazol-2-amine has potential applications in various fields:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6